Methyl 4-chloro-6-morpholinopicolinate
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Overview
Description
Methyl 4-chloro-6-morpholinopicolinate is a chemical compound with the molecular formula C11H13ClN2O3. It is a derivative of picolinic acid and features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-6-morpholinopicolinate typically involves the reaction of 4-chloro-6-morpholinopicolinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-6-morpholinopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound, potentially forming carboxylic acids or ketones.
Reduction: Reduced forms, potentially forming alcohols or amines.
Scientific Research Applications
Methyl 4-chloro-6-morpholinopicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-morpholinopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-chloropicolinate: Similar structure but lacks the morpholine ring.
4-Chloro-6-morpholinopyridine: Similar but with different substituents on the pyridine ring.
Uniqueness: Methyl 4-chloro-6-morpholinopicolinate is unique due to the presence of both the chlorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
methyl 4-chloro-6-morpholin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(12)7-10(13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
InChI Key |
WVBPOKHRVCEYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
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